molecular formula C16H28O2 B14589915 2-Methyl-5-nonylcyclohexane-1,3-dione CAS No. 61621-55-4

2-Methyl-5-nonylcyclohexane-1,3-dione

Cat. No.: B14589915
CAS No.: 61621-55-4
M. Wt: 252.39 g/mol
InChI Key: WWGAOTDZCNPCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-nonylcyclohexane-1,3-dione is an organic compound classified as a cyclic diketone It is a derivative of 1,3-cyclohexanedione, featuring a nonyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nonylcyclohexane-1,3-dione typically involves the Michael addition reaction. This method includes the reaction of mesityl oxide with diethyl malonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes as laboratory methods but are optimized for efficiency and cost-effectiveness. These processes often include continuous flow reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nonylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexanones, diols, and carboxylic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-5-nonylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nonylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-5-nonylcyclohexane-1,3-dione include other cyclic diketones such as:

  • 1,3-Cyclohexanedione
  • 2-Methylcyclohexane-1,3-dione
  • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the nonyl group at the 5-position and the methyl group at the 2-position can influence its solubility, stability, and interaction with other molecules, making it particularly valuable in certain applications .

Properties

CAS No.

61621-55-4

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

2-methyl-5-nonylcyclohexane-1,3-dione

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-14-11-15(17)13(2)16(18)12-14/h13-14H,3-12H2,1-2H3

InChI Key

WWGAOTDZCNPCQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CC(=O)C(C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.